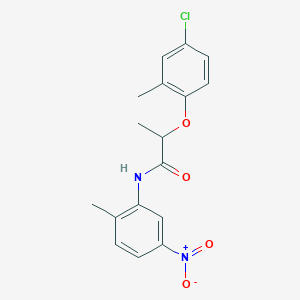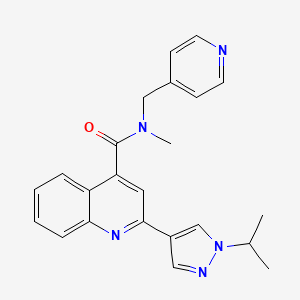![molecular formula C15H21FN2O B4032592 1-[4-(2-Fluorophenyl)piperazin-1-yl]pentan-1-one](/img/structure/B4032592.png)
1-[4-(2-Fluorophenyl)piperazin-1-yl]pentan-1-one
Overview
Description
1-[4-(2-Fluorophenyl)piperazin-1-yl]pentan-1-one is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a pentanone chain
Preparation Methods
The synthesis of 1-[4-(2-Fluorophenyl)piperazin-1-yl]pentan-1-one typically involves the reaction of 1-(2-fluorophenyl)piperazine with a suitable pentanone derivative. One common synthetic route includes the use of 5-bromopentanoyl chloride as a starting material, which reacts with 1-(2-fluorophenyl)piperazine under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a base, such as triethylamine, and an appropriate solvent, like dichloromethane, at a temperature range of 0-25°C.
Chemical Reactions Analysis
1-[4-(2-Fluorophenyl)piperazin-1-yl]pentan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atom.
Hydrolysis: The ketone group in the pentanone chain can be hydrolyzed under acidic or basic conditions to form carboxylic acids and alcohols.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Biological Research: The compound’s ability to interact with specific molecular targets makes it a valuable tool for studying receptor-ligand interactions and signal transduction pathways.
Industrial Applications: Its unique chemical structure allows for its use in the synthesis of other complex organic molecules, making it useful in the chemical industry.
Mechanism of Action
The mechanism of action of 1-[4-(2-Fluorophenyl)piperazin-1-yl]pentan-1-one involves its interaction with specific molecular targets, such as human equilibrative nucleoside transporters (ENTs). It acts as an inhibitor of these transporters, particularly ENT2, by binding to their active sites and preventing the uptake of nucleosides . This inhibition can affect various cellular processes, including nucleotide synthesis and adenosine regulation, which are essential for cell survival and function.
Comparison with Similar Compounds
1-[4-(2-Fluorophenyl)piperazin-1-yl]pentan-1-one can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)pentan-1-one: This compound lacks the piperazine ring, making it less versatile in terms of biological activity.
5-Bromo-1-[4-(2-fluorophenyl)piperazin-1-yl]pentan-1-one: The presence of a bromine atom in this compound can enhance its reactivity in certain chemical reactions.
4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one: This compound contains a pyrrolidine ring instead of a piperazine ring, which can lead to different pharmacological properties.
The unique combination of the fluorophenyl group and the piperazine ring in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]pentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c1-2-3-8-15(19)18-11-9-17(10-12-18)14-7-5-4-6-13(14)16/h4-7H,2-3,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPQAJJIGQCUKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B4032513.png)
![N-[(4-FLUOROPHENYL)METHYL]-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE](/img/structure/B4032515.png)

![2-[(2,6-dichlorobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4032535.png)
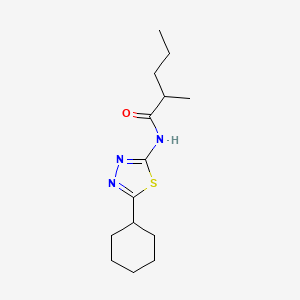
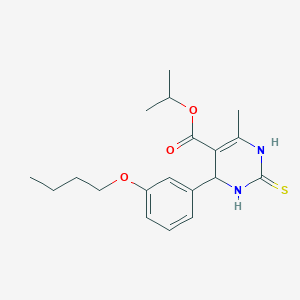
![2,2,3,3-tetrafluoro-N,N'-bis[3-(1H-imidazol-1-yl)propyl]succinamide](/img/structure/B4032564.png)
![1,1'-Benzene-1,4-diylbis[3-(tetrahydrofuran-2-ylmethyl)urea]](/img/structure/B4032565.png)
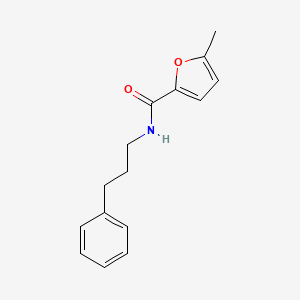
![METHYL 2-{[3-({3-[2-(METHOXYCARBONYL)ANILINO]-3-OXOPROPYL}SULFANYL)PROPANOYL]AMINO}BENZOATE](/img/structure/B4032583.png)
![N-[2-(4-benzyl-1-piperazinyl)ethyl]-N'-isopropylethanediamide](/img/structure/B4032600.png)
![4-{[3-(Ethoxycarbonyl)-4-(naphthalen-1-YL)thiophen-2-YL]carbamoyl}butanoic acid](/img/structure/B4032605.png)
